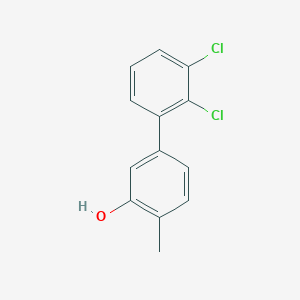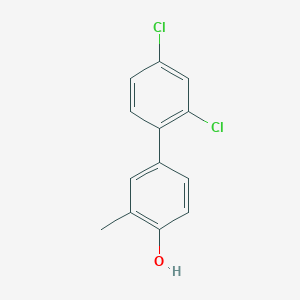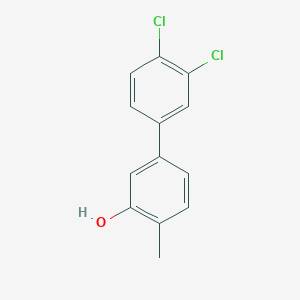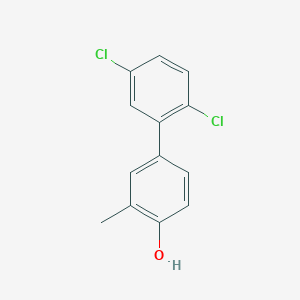
5-(3,5-Dichlorophenyl)-2-methylphenol, 95%
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)-2-methylphenol, 95% (5-DCPMP) is a synthetic organic compound used in research and laboratory experiments. It is an aromatic compound with a phenolic group and two chlorine substituents, and is a colorless solid. 5-DCPMP has a wide range of applications in scientific research, such as in the synthesis of organic compounds, as a reagent in chemical reactions, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichlorophenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in chemical reactions, such as the synthesis of organic compounds, and as a catalyst in the production of polymers. It can also be used as a fluorescent probe in the study of biological systems, and as a fluorescent dye in the detection of biological molecules. 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% has also been used in the study of the structure and function of proteins, and in the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the compound binds to proteins and other molecules in the cell, and alters their structure and function. It is also believed to act as an inhibitor of certain enzyme reactions, and to interact with DNA and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% are not well understood. However, studies have shown that the compound can alter the expression of certain genes, and can cause changes in the activity of enzymes and other proteins. It has also been shown to have an effect on the metabolism of cells, and can affect the growth and development of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% in laboratory experiments is its relatively low toxicity. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. However, the compound is sensitive to light and heat, and can be easily degraded by these factors. Additionally, it can be difficult to accurately measure the concentration of the compound, as it is highly soluble in water.
Zukünftige Richtungen
The future directions of research involving 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% are numerous. Further research is needed to better understand its mechanism of action, and to determine its effects on the biochemical and physiological processes of cells. Additionally, research is needed to develop methods for more accurate measurements of the compound’s concentration. Finally, research is needed to explore the potential applications of 5-(3,5-Dichlorophenyl)-2-methylphenol, 95% in the development of new drugs and therapies.
Synthesemethoden
5-(3,5-Dichlorophenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Claisen-Schmidt condensation, and the Grignard reaction. The Williamson ether synthesis is the most commonly used method, and involves the reaction of an alkyl halide with an alkoxide to form an ether. The Claisen-Schmidt condensation is a two-step reaction in which two esters are reacted to form a β-keto ester. The Grignard reaction is an organometallic reaction in which a Grignard reagent is reacted with a carbonyl compound to form an alcohol.
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKYSIQIBEJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683963 | |
| Record name | 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-55-8 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′,5′-dichloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















